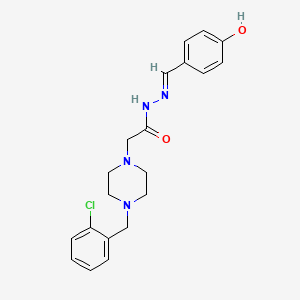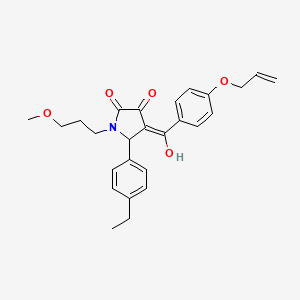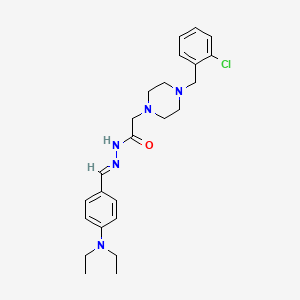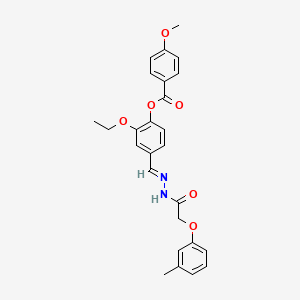![molecular formula C27H28BrN3O B12026081 9'-Bromo-2'-(naphthalen-2-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12026081.png)
9'-Bromo-2'-(naphthalen-2-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-BROMO-1’-ISOPROPYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 9-BROMO-1’-ISOPROPYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 9-bromo derivatives with arylboronic acids . This method allows for the attachment of various substituents to tailor the chemical structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-BROMO-1’-ISOPROPYL-2-(NAPHTHALEN-2-YL)-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] has several scientific research applications:
Organic Electronics: It is used as a host material in blue organic light-emitting diodes (OLEDs) due to its efficient blue emission properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is studied for its potential use in creating new materials with desirable electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound in its applications involves interactions at the molecular level. In OLEDs, it acts as a host material that facilitates the emission of blue light through energy transfer processes. In medicinal applications, its mechanism would depend on the specific biological target it interacts with, which could involve binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and naphthalene-based compounds. For example:
- 9- (10-phenylanthracene-9-yl) spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9PA)
- 9- (10- (naphthalene-1-yl)anthracene-9-yl) spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9NA)
- 9- (10- (4- (naphthalene-1-yl)phenyl)anthracene-9-yl) spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9NPA)
These compounds share structural similarities but differ in their specific substituents, which can affect their electronic properties and applications .
Properties
Molecular Formula |
C27H28BrN3O |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
9-bromo-2-naphthalen-2-yl-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C27H28BrN3O/c1-18(2)30-13-11-27(12-14-30)31-25(23-16-22(28)9-10-26(23)32-27)17-24(29-31)21-8-7-19-5-3-4-6-20(19)15-21/h3-10,15-16,18,25H,11-14,17H2,1-2H3 |
InChI Key |
OSSRYHHLOGNMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12026030.png)


![N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)

![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026063.png)

![1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)
